Z-Gly-Pro-Arg-4MbNA acetate Z-Gly-Pro-Arg-4MbNA acetate
Brand Name: Vulcanchem
CAS No.: 66647-41-4
VCID: VC11662788
InChI: InChI=1S/C32H39N7O6/c1-44-27-18-23(17-22-11-5-6-12-24(22)27)37-29(41)25(13-7-15-35-31(33)34)38-30(42)26-14-8-16-39(26)28(40)19-36-32(43)45-20-21-9-3-2-4-10-21/h2-6,9-12,17-18,25-26H,7-8,13-16,19-20H2,1H3,(H,36,43)(H,37,41)(H,38,42)(H4,33,34,35)/t25-,26-/m0/s1
SMILES: CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4
Molecular Formula: C32H39N7O6
Molecular Weight: 617.7 g/mol

Z-Gly-Pro-Arg-4MbNA acetate

CAS No.: 66647-41-4

Cat. No.: VC11662788

Molecular Formula: C32H39N7O6

Molecular Weight: 617.7 g/mol

* For research use only. Not for human or veterinary use.

Z-Gly-Pro-Arg-4MbNA acetate - 66647-41-4

CAS No. 66647-41-4
Molecular Formula C32H39N7O6
Molecular Weight 617.7 g/mol
IUPAC Name benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate
Standard InChI InChI=1S/C32H39N7O6/c1-44-27-18-23(17-22-11-5-6-12-24(22)27)37-29(41)25(13-7-15-35-31(33)34)38-30(42)26-14-8-16-39(26)28(40)19-36-32(43)45-20-21-9-3-2-4-10-21/h2-6,9-12,17-18,25-26H,7-8,13-16,19-20H2,1H3,(H,36,43)(H,37,41)(H,38,42)(H4,33,34,35)/t25-,26-/m0/s1
Standard InChI Key GRFKZYIOWWFSLU-UIOOFZCWSA-N
Isomeric SMILES COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4
SMILES CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4
Canonical SMILES COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4

Chemical and Structural Characteristics

Z-Gly-Pro-Arg-4MbNA acetate belongs to the class of chromogenic peptide substrates, where the N-terminal benzyloxycarbonyl (Z) group and C-terminal 4MbNA moiety facilitate enzymatic cleavage detection. The acetate salt enhances solubility in aqueous buffers, making it suitable for in vitro assays. Key physicochemical properties include:

PropertyValue
Molecular FormulaC32H39N7O6\text{C}_{32}\text{H}_{39}\text{N}_{7}\text{O}_{6}
Molecular Weight617.7 g/mol
Solubility>10 mg/mL in water
StabilityStable at -20°C (lyophilized)

Enzymatic Activation and Specificity

Z-Gly-Pro-Arg-4MbNA acetate is cleaved by proteases with trypsin-like specificity, particularly thrombin, cathepsin K, and granzyme A . Comparative studies reveal substrate specificity across enzymes:

EnzymeCleavage Efficiency (kcat/Km, M⁻¹s⁻¹)Primary Application
Thrombin1.2×1051.2 \times 10^5Antithrombin III activity assays
Cathepsin K8.7×1048.7 \times 10^4Bone resorption studies
Granzyme A5.6×1045.6 \times 10^4Apoptosis signaling research

In mitochondrial DNA-depleted cells (ρ⁰), cathepsins B and D mediate necrosis via lysosomal rupture, highlighting the compound’s role in apoptosis-necrosis crosstalk studies . ATP supplementation in these cells shifts the balance toward apoptosis, underscoring the substrate’s utility in redox-dependent protease activation .

Applications in Peptide Synthesis and Drug Development

Solid-Phase Peptide Synthesis

As a building block, Z-Gly-Pro-Arg-4MbNA acetate enables the incorporation of protease-sensitive motifs into therapeutic peptides. For example, thrombin-cleavable linkers in prodrugs improve tumor-targeted activation . A 2012 study demonstrated that 5′- O-L-phenylalanyl-L-tyrosylfloxuridine prodrugs, activated by cathepsin D, exhibited enhanced stability in pancreatic cancer models (t₁/₂ = 891.2 min in Capan-2 homogenate) .

Drug Delivery Systems

The compound’s resistance to nonspecific hydrolysis makes it ideal for designing sustained-release formulations. Conjugation with poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability of antithrombotic agents, achieving >80% encapsulation efficiency.

Diagnostic and Research Tools

Thrombin Activity Assays

Z-Gly-Pro-Arg-4MbNA acetate is the gold standard for measuring antithrombin III (ATIII) activity. In a typical assay, thrombin cleavage releases 4MbNA, quantified spectrophotometrically. Inhibitor screening assays using this substrate achieve a limit of detection (LOD) of 0.1 nM thrombin.

Cathepsin Profiling

In cancer research, the substrate discriminates between cathepsin isoforms. For instance, cathepsin B shows 1526.6 U/mg activity in Capan-2 cells versus 38 U/mg in AsPC-1, guiding personalized therapeutic strategies .

Future Directions and Innovations

Emerging applications include:

  • Cosmetic Formulations: Preliminary studies suggest anti-aging effects via matrix metalloproteinase inhibition.

  • Point-of-Care Diagnostics: Integration into lateral flow devices for rapid thromboembolism detection.

  • Targeted Cancer Therapies: Engineering prodrugs activated by tumor-specific proteases like cathepsin K .

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